molecular formula C9H13N3O B7650415 N-[1-(cyclopropylmethyl)pyrazol-4-yl]acetamide

N-[1-(cyclopropylmethyl)pyrazol-4-yl]acetamide

Cat. No.: B7650415
M. Wt: 179.22 g/mol
InChI Key: NAIPXUXSGJFQHX-UHFFFAOYSA-N
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Description

N-[1-(cyclopropylmethyl)pyrazol-4-yl]acetamide is an organic compound that belongs to the class of pyrazole derivatives Pyrazole is a five-membered heterocyclic compound containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(cyclopropylmethyl)pyrazol-4-yl]acetamide typically involves the reaction of 1-(cyclopropylmethyl)pyrazole with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(cyclopropylmethyl)pyrazol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions where the acetamide group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted pyrazole derivatives with new functional groups replacing the acetamide group.

Scientific Research Applications

N-[1-(cyclopropylmethyl)pyrazol-4-yl]acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its ability to interact with biological targets. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

    Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways.

    Materials Science: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.

    Industry: In industrial applications, the compound may be used as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-[1-(cyclopropylmethyl)pyrazol-4-yl]acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(methyl)pyrazol-4-yl]acetamide
  • N-[1-(ethyl)pyrazol-4-yl]acetamide
  • N-[1-(propyl)pyrazol-4-yl]acetamide

Uniqueness

N-[1-(cyclopropylmethyl)pyrazol-4-yl]acetamide is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

N-[1-(cyclopropylmethyl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-7(13)11-9-4-10-12(6-9)5-8-2-3-8/h4,6,8H,2-3,5H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIPXUXSGJFQHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN(N=C1)CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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